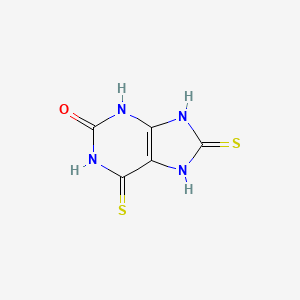
6,8-Dimercapto-7H-purin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimercapto-7H-purin-2-ol is a purine derivative with the molecular formula C5H4N4OS2. This compound is characterized by the presence of two mercapto groups at positions 6 and 8, and a hydroxyl group at position 2 on the purine ring. Purine derivatives are known for their significant biological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimercapto-7H-purin-2-ol typically involves the introduction of mercapto groups onto a purine scaffold. One common method involves the reaction of a purine derivative with thiourea under acidic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of mercapto groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
6,8-Dimercapto-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
6,8-Dimercapto-7H-purin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6,8-Dimercapto-7H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and metal ions. The mercapto groups can form strong bonds with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
8-Mercaptopurine: Another purine derivative with similar chemical properties.
2,6-Dimercaptopurine: A compound with two mercapto groups at positions 2 and 6.
Uniqueness
6,8-Dimercapto-7H-purin-2-ol is unique due to the specific positioning of its mercapto groups at positions 6 and 8, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
91113-94-9 |
|---|---|
分子式 |
C5H4N4OS2 |
分子量 |
200.2 g/mol |
IUPAC 名称 |
6,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-2-one |
InChI |
InChI=1S/C5H4N4OS2/c10-4-7-2-1(3(11)9-4)6-5(12)8-2/h(H4,6,7,8,9,10,11,12) |
InChI 键 |
IDHADZLSPDGLOW-UHFFFAOYSA-N |
规范 SMILES |
C12=C(NC(=O)NC1=S)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


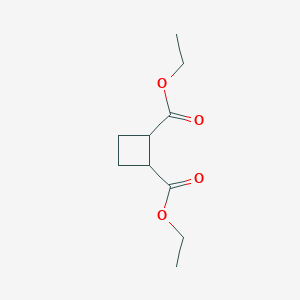

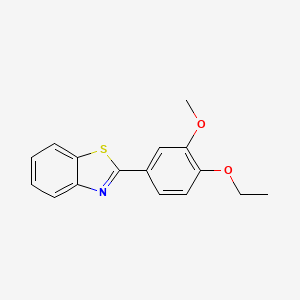
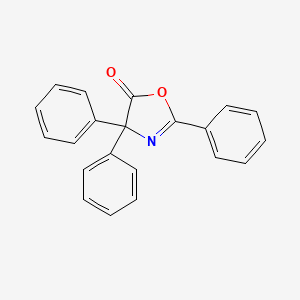


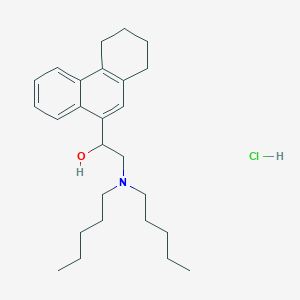
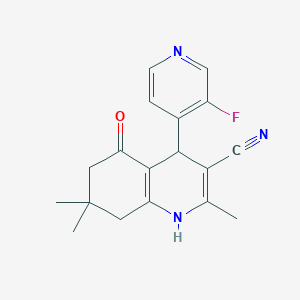



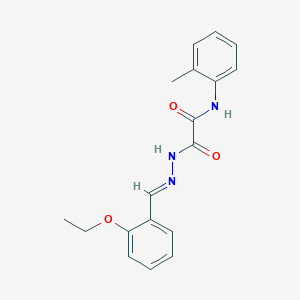
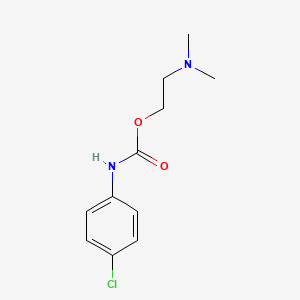
![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
